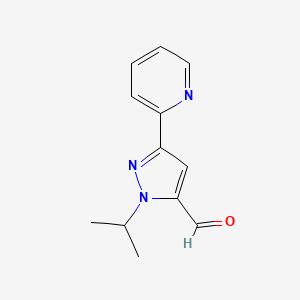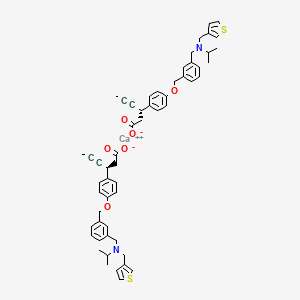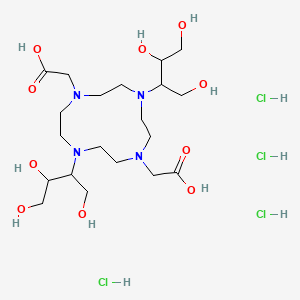
2,2'-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its macrocyclic framework, which includes multiple hydroxyl and carboxyl groups, making it highly hydrophilic and suitable for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride involves multiple steps, starting with the preparation of the tetraazacyclododecane core. This core is then functionalized with trihydroxybutan-2-yl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The carboxyl groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the macrocyclic structure .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in various analytical techniques.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Industry: Applied in the development of advanced materials and catalysts
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The macrocyclic structure of the compound allows for high specificity and affinity towards certain metal ions, making it an effective agent in both diagnostic and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Gadobutrol: Another macrocyclic compound used as an MRI contrast agent.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A well-known chelating agent with similar structural features.
Uniqueness
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride is unique due to its specific functional groups that enhance its hydrophilicity and chelating ability. This makes it particularly suitable for applications requiring high solubility and strong metal ion binding .
Properties
Molecular Formula |
C20H44Cl4N4O10 |
|---|---|
Molecular Weight |
642.4 g/mol |
IUPAC Name |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C20H40N4O10.4ClH/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34;;;;/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34);4*1H |
InChI Key |
PHHDNGZEDDMDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)
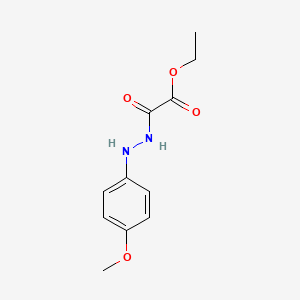
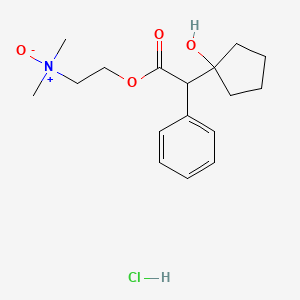
![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
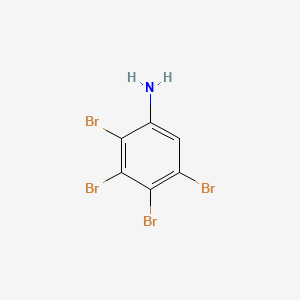

![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)
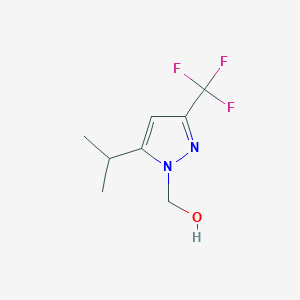
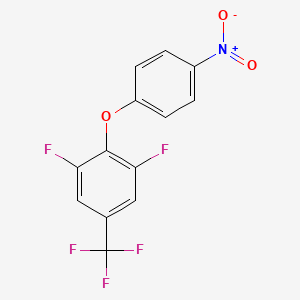

![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)
